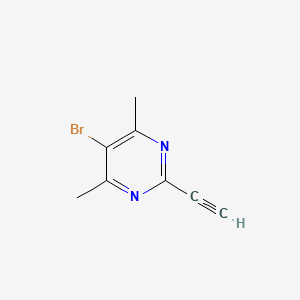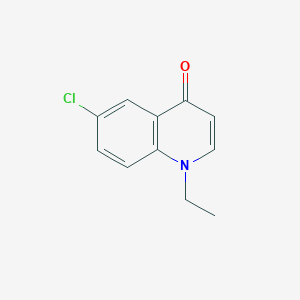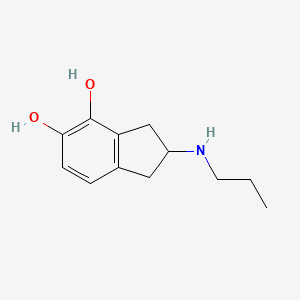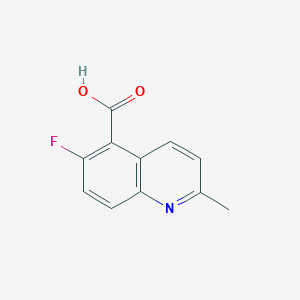
8-Methyl-9-phenyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-9-phenyl-9H-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental motif in DNA and RNA nucleic acids. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 8-Methyl-9-phenyl-9H-purine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by amide sizes and has been used to prepare a library of poly-substituted purines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the purine ring .
Applications De Recherche Scientifique
8-Methyl-9-phenyl-9H-purine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties. For instance, purine derivatives have shown antiproliferative activity against leukemia cell lines . Additionally, this compound can be used in the development of kinase inhibitors, which are important in cancer therapy . In the industry, it may be used in the synthesis of pharmaceuticals and other biologically active compounds .
Mécanisme D'action
The mechanism of action of 8-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as DAPK-1, which plays a role in apoptotic cell death . By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
8-Methyl-9-phenyl-9H-purine can be compared with other similar compounds, such as 2,9-Dimethyl-8-phenyl-9H-purine and 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine . These compounds share a similar purine core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. For instance, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine has shown higher antiproliferative activity against certain cancer cell lines compared to this compound
Propriétés
Numéro CAS |
70538-59-9 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
8-methyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
JIVYLSGHLLDMOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=CN=C2N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)
![7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11894289.png)





![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)

![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
